molecular formula C9H10N2O4 B13170162 6-Oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

6-Oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13170162
M. Wt: 210.19 g/mol
InChI Key: WPXPEGCWYVSZJX-UHFFFAOYSA-N
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Description

6-Oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyrimidine ring fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
  • 6-Oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-3-carboxylic acid

Uniqueness

6-Oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c12-8-5(9(13)14)4-10-7(11-8)6-2-1-3-15-6/h4,6H,1-3H2,(H,13,14)(H,10,11,12)

InChI Key

WPXPEGCWYVSZJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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